Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate
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Overview
Description
Preparation Methods
The synthesis of Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate involves several key steps:
Diazotization and Coupling: The process begins with the diazotization of p-nitroaniline, followed by coupling with salicylic acid to form a monoazo dye.
Reduction: The nitro group is then reduced to an amino group, resulting in 5-(p-aminophenylazo)-salicylic acid.
Purification: The product is purified through salting out, filtration, drying, and grinding.
Chemical Reactions Analysis
Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Textile Industry: It is extensively used for dyeing cotton, viscose fibers, silk, and nylon fabrics.
Biological Studies: The compound’s unique structure makes it useful in studying the interactions between dyes and biological tissues.
Chemical Analysis: It is employed in various analytical techniques to study the behavior of complex organic molecules.
Mechanism of Action
The mechanism of action of Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate involves its interaction with the molecular targets in the substrate. The compound binds to the fibers through ionic and hydrogen bonding, leading to a strong attachment and vibrant coloration .
Comparison with Similar Compounds
Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate is unique due to its complex structure and high affinity for various fibers. Similar compounds include:
Direct Green 28: Another dye with similar applications but different structural properties.
Cibafix Green: Known for its use in dyeing synthetic fibers.
Solar Green 5GL: Used in high-temperature dyeing processes.
Properties
Molecular Formula |
C42H27N10Na3O11S2 |
---|---|
Molecular Weight |
980.8 g/mol |
IUPAC Name |
trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N10O11S2.3Na/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57;;;/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
UCVWVXRLJHYZLF-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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